molecular formula C17H16N4O2S2 B2698219 N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203369-63-4

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2698219
CAS No.: 1203369-63-4
M. Wt: 372.46
InChI Key: NVILYEUFAUQWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of substituted thiazoles These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride.

    Formation of the Thiadiazole Ring: This involves the reaction of the acetylated thiazole with hydrazine derivatives under controlled conditions.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with a suitable carboxylic acid derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the process.

Chemical Reactions Analysis

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(5-acetyl-4-phenylthiazol-2-yl)propionamide: This compound has a similar thiazole structure but lacks the thiadiazole ring.

    N-(5-acetyl-4-phenylthiazol-2-yl)-2-fluorobenzamide: This compound contains a fluorobenzamide group instead of the thiadiazole ring.

    N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide: This compound has an ethylsulfonylbenzamide group, providing different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-3-7-12-15(25-21-20-12)16(23)19-17-18-13(14(24-17)10(2)22)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVILYEUFAUQWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.